4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile
Description
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy group (-OCF₂) at the 4-position and a nitrile (-CN) group at the 2-position. This compound is structurally distinct from simpler benzoxazoles due to its unique substitution pattern, which influences its physicochemical properties and reactivity .
Properties
Molecular Formula |
C9H4F2N2O2 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O2/c10-9(11)15-6-3-1-2-5-8(6)13-7(4-12)14-5/h1-3,9H |
InChI Key |
FFMXZFZITSEVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile typically involves the reaction of 4-(difluoromethoxy)benzoic acid with suitable reagents to introduce the oxazole ring and the nitrile group. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and ammonium acetate under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell survival and apoptosis. For example, compounds in this class have shown effectiveness against various cancer cell lines, suggesting their potential use in cancer therapy .
-
Antimicrobial Properties
- The compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentrations (MICs) indicating significant potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
- Anti-inflammatory Effects
Chemical Synthesis
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield different derivatives with tailored biological activities.
Study on Anticancer Activity
A recent study focused on the anticancer potential of derivatives similar to 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile. It was found that these compounds could effectively inhibit the growth of certain cancer cell lines by targeting the FLT3 receptor involved in acute myeloid leukemia treatment .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that it possesses significant antibacterial activity, demonstrating its potential application in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
- The nitrile group in the target compound enhances polarity compared to alkyl (e.g., ethyl) or aryloxy (e.g., benzyloxy) substituents.
- Difluoromethoxy (-OCF₂) is more electron-withdrawing than methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅), influencing electrophilic substitution reactivity .
Physicochemical Properties
Analysis :
- The nitrile group increases water solubility compared to ethyl or benzyloxy analogs but reduces lipophilicity.
- Difluoromethoxy substitution improves metabolic stability compared to non-fluorinated analogs .
Biological Activity
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.
- IUPAC Name : 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile
- Molecular Formula : C10H6F2N2O
- Molecular Weight : 220.17 g/mol
- CAS Number : [Not provided in sources]
Antibacterial Activity
Research indicates that benzoxazole derivatives, including 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile, exhibit notable antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile | Xanthomonas oryzae pv. oryzicola | 47.6 mg/L |
| 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile | Xanthomonas citri subsp. citri | 36.8 mg/L |
These compounds function by up-regulating succinate dehydrogenase (SDH), which plays a crucial role in bacterial oxidative phosphorylation, thereby inhibiting reproduction .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. For example, compounds derived from the benzoxazole scaffold have demonstrated cytotoxic effects on various human cancer cell lines:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile | Moderate to High |
| A549 (Lung Cancer) | 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile | Moderate to High |
| HT-29 (Colon Cancer) | 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile | Moderate to High |
In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazole derivatives are also noteworthy. They have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several benzoxazole derivatives against Xanthomonas species. The results indicated that the introduction of difluoromethoxy groups significantly enhanced antibacterial efficacy compared to non-fluorinated analogs .
- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of various benzoxazole derivatives on cancer cell lines, 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile was found to be particularly effective against MCF-7 and A549 cells, surpassing the efficacy of traditional chemotherapeutic agents like daunomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
